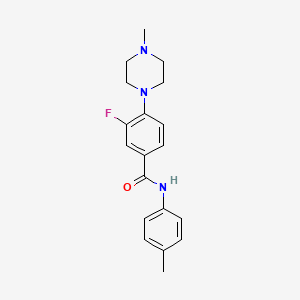
3-fluoro-N-(4-methylphenyl)-4-(4-methylpiperazin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(4-methylphenyl)-4-(4-methylpiperazin-1-yl)benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in the field of drug discovery. This compound is a small molecule that has a unique chemical structure, which makes it an ideal candidate for developing new drugs.
Applications De Recherche Scientifique
Alzheimer's Disease Research
The research into Alzheimer's disease (AD) has utilized similar compounds to 3-fluoro-N-(4-methylphenyl)-4-(4-methylpiperazin-1-yl)benzamide, notably for the quantification of serotonin 1A (5-HT(1A)) receptor densities in the brains of AD patients. A study by Kepe et al. (2006) employed a selective serotonin 1A molecular imaging probe in conjunction with positron emission tomography (PET) to measure 5-HT(1A) receptor densities. It was found that AD patients had significantly decreased receptor densities in both hippocampi and raphe nuclei, correlating with the worsening of clinical symptoms and decreased glucose utilization. This research highlights the potential of serotonin receptor-targeting compounds in the study of AD and cognitive impairments (Kepe et al., 2006).
Antimicrobial Activity
Compounds structurally related to this compound have shown promising antimicrobial activity. Kuş et al. (2009) synthesized new 4-(1H-benzimidazol-2-yl)benzamides and evaluated their antimicrobial efficacy. Among these, specific compounds exhibited potent antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), as well as significant antifungal activities, suggesting the potential of these compounds in addressing antibiotic resistance (Kuş, Soezuedoenmez, & Altanlar, 2009).
Antitumor Activity
The antitumor potential of fluorinated compounds similar to this compound has been explored in various studies. Hutchinson et al. (2001) investigated the synthesis and biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, demonstrating potent cytotoxicity in vitro against certain human breast cancer cell lines. This suggests the relevance of fluorinated benzamide derivatives in cancer research, particularly for tumors insensitive to traditional antitumor agents (Hutchinson et al., 2001).
Propriétés
IUPAC Name |
3-fluoro-N-(4-methylphenyl)-4-(4-methylpiperazin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c1-14-3-6-16(7-4-14)21-19(24)15-5-8-18(17(20)13-15)23-11-9-22(2)10-12-23/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAMJHCWJKEANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCN(CC3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


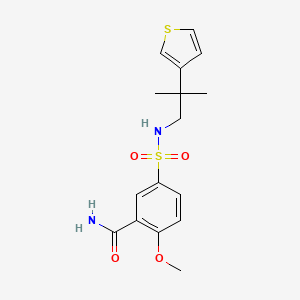


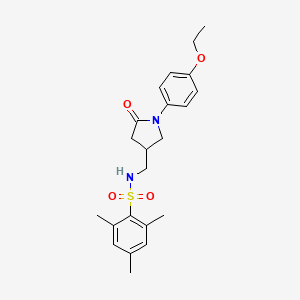

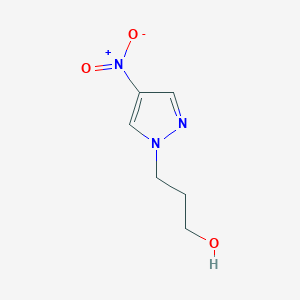
![2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2875042.png)
![3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2875044.png)
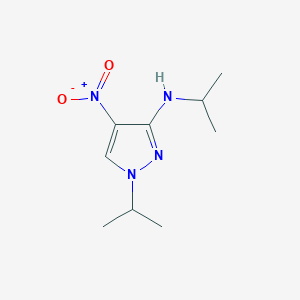
![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2875048.png)
![2-[(2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-cyclohexylacetamide](/img/structure/B2875052.png)
![4-[(3-Methyl-4-nitrophenoxy)methyl]benzohydrazide](/img/structure/B2875053.png)
![N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)